

Anhydrous Sodium Dihydrogen Citrate: A Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium dihydrogen citrate*

Cat. No.: B8769150

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical characteristics of anhydrous **sodium dihydrogen citrate** (also known as monosodium citrate). This compound is a crucial excipient in pharmaceutical formulations, valued for its roles as a buffering agent and sequestrant. Understanding its physical properties is paramount for formulation development, ensuring product stability, and maintaining quality control.

General and Molecular Information

Anhydrous **sodium dihydrogen citrate** is the monosodium salt of citric acid. It is produced by the partial neutralization of citric acid.^[1] Its identity and fundamental properties are summarized below.

Property	Data	Reference(s)
Chemical Name	Sodium dihydrogen citrate	[2][3]
Synonyms	Monosodium citrate, Sodium citrate monobasic	[2][3][4]
CAS Number	18996-35-5	[2][3]
Molecular Formula	<chem>C6H7NaO7</chem> (or <chem>NaH2C6H5O7</chem>)	[2][4]
Molecular Weight	214.11 g/mol	[2][4]
Appearance	White, odorless, crystalline powder	[2][4][5]

Physicochemical Properties

Solubility

Anhydrous **sodium dihydrogen citrate** is characterized by its high solubility in water and practical insolubility in ethanol.[1][4][6] This differential solubility is critical for its application in aqueous-based formulations and for purification processes.

Solvent	Temperature (°C)	Solubility (g/L)
Water	20	135
Ethanol	Ambient	Insoluble

pH and Buffering Capacity

As an acid salt, solutions of **sodium dihydrogen citrate** are acidic. Its buffering capacity is a key functional characteristic in pharmaceutical preparations, helping to maintain a stable pH environment.[2]

Concentration	pH Range	Reference(s)
1% w/v Solution	3.5 - 3.8	[2]
1 in 10 Solution	3.4 - 3.8	[7]
1 mM Solution	~4.07	[8]
10 mM Solution	~3.87	[8]
100 mM Solution	~3.71	[8]
1000 mM Solution	~3.48	[8]

Hygroscopicity

Anhydrous **sodium dihydrogen citrate** is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This property necessitates careful handling and storage conditions to prevent degradation and changes in physical properties.

The logical workflow for handling this hygroscopic material is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for proper storage and handling of hygroscopic materials.

Thermal Properties

The thermal behavior of anhydrous **sodium dihydrogen citrate** is critical for processes such as drying, milling, and formulation under elevated temperatures.

Thermal Property	Value / Observation	Reference(s)
Melting Point	212 °C	[1][9]
Decomposition	Decomposes upon heating, may emit toxic fumes.	[4][10]
Decomposition Products	Thermal decomposition of sodium citrates generally yields sodium carbonate and carbon dioxide.	

Spectroscopic and Structural Data

Infrared Spectroscopy (FTIR)

FTIR is a primary technique for the identification of **sodium dihydrogen citrate**. The spectrum is characterized by vibrations of the carboxylate and hydroxyl groups.

- Key Absorptions: The spectrum shows characteristic peaks corresponding to the symmetric and anti-symmetric stretching of the carboxylate (COO^-) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

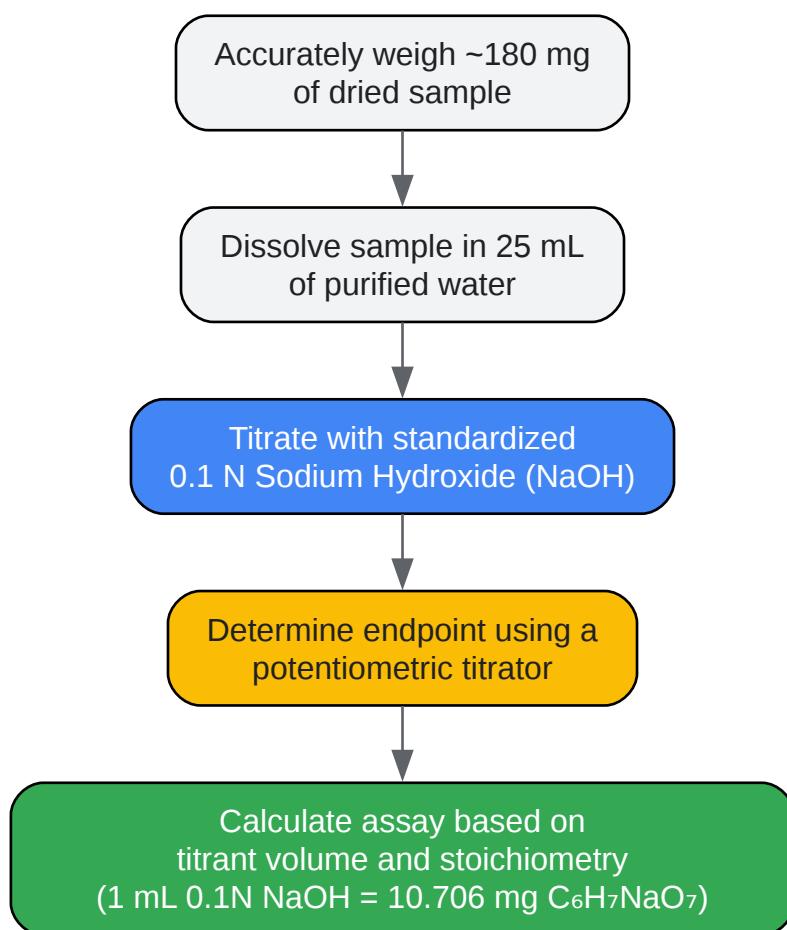
^1H NMR spectroscopy in D_2O confirms the citrate structure.

- Key Resonances: The proton spectrum typically displays a characteristic set of doublet peaks around 2.6 ppm, corresponding to the diastereotopic methylene protons.

Crystal Structure

Crystallographic studies indicate that monosodium citrate typically adopts a monoclinic crystal structure.

- Crystal System: Monoclinic


- Space Group: P2₁/a

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of anhydrous **sodium dihydrogen citrate**.

Protocol for Assay (Acid-Base Titration)

This method determines the purity of the substance by titrating its acidic protons.

[Click to download full resolution via product page](#)

Caption: Workflow for the assay of anhydrous **sodium dihydrogen citrate** via titration.

Methodology:

- Sample Preparation: Accurately weigh approximately 180 mg of anhydrous **sodium dihydrogen citrate**, previously dried at 105°C for 4 hours.
- Dissolution: Dissolve the weighed sample in 25 mL of recently boiled and cooled purified water.
- Titration: Titrate the solution with standardized 0.1 N sodium hydroxide solution.
- Endpoint Detection: Determine the equivalence point using a calibrated pH meter or potentiometric titrator. The endpoint is the point of maximum inflection in the titration curve.
- Calculation: Calculate the percentage assay using the volume of NaOH consumed. Each milliliter of 0.1 N NaOH is equivalent to 10.706 mg of C₆H₇NaO₇.^[7]

Protocol for Determination of pH (1% Solution)

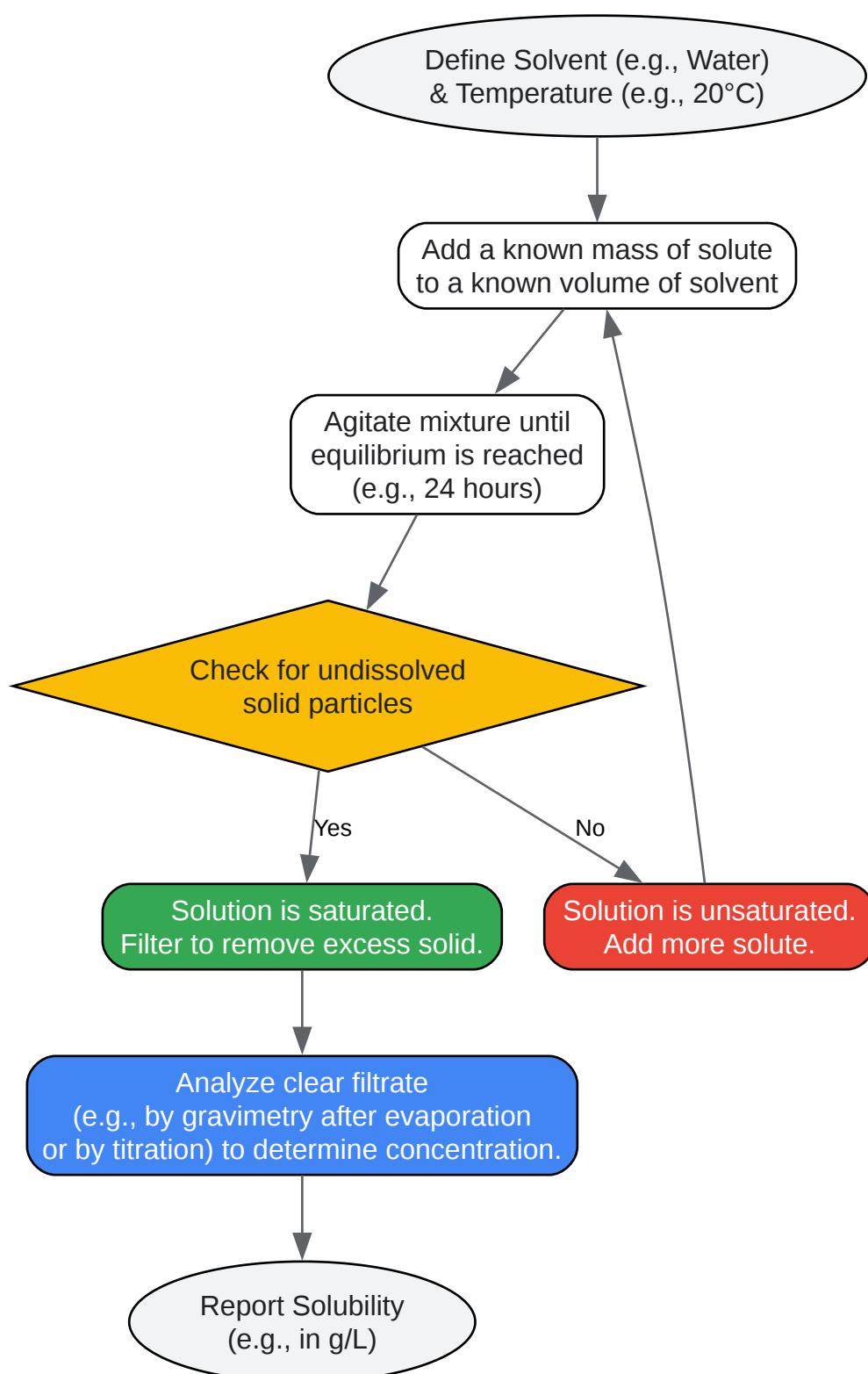
This protocol measures the pH of a standardized aqueous solution.

Methodology:

- Solution Preparation: Accurately weigh 1.0 g of anhydrous **sodium dihydrogen citrate**. Dissolve in and dilute to 100 mL with purified water that has been recently boiled and cooled to minimize dissolved CO₂.
- Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) that bracket the expected pH.
- Measurement: Immerse the calibrated electrode in the sample solution, gently stir, and record the pH reading once it stabilizes.

Protocol for Loss on Drying (LOD)

This test quantifies the amount of volatile matter (primarily water) in the sample.


Methodology:

- Sample Preparation: Weigh accurately a weighing bottle that has been previously tared. Add approximately 1-2 g of the sample to the bottle and record the combined weight.

- Drying: Place the open weighing bottle containing the sample in a drying oven set to 105°C.
- Duration: Dry the sample for 4 hours.[\[7\]](#)
- Cooling & Weighing: After drying, transfer the bottle to a desiccator to cool to room temperature. Once cooled, reweigh the bottle and its contents.
- Calculation: The loss on drying is calculated as the percentage of weight lost during the drying process. A result of not more than 0.4% is typical.[\[7\]](#)

Protocol for Solubility Determination

This protocol provides a general method for assessing solubility.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monosodium citrate - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. SODIUM DIHYDROGEN CITRATE(18996-35-5) IR Spectrum [chemicalbook.com]
- 4. 18996-35-5 CAS | SODIUM DIHYDROGEN CITRATE | Laboratory Chemicals | Article No. 5856R [lobachemie.com]
- 5. Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium dihydrogen citrate, 99% | Fisher Scientific [fishersci.ca]
- 7. SODIUM DIHYDROGEN CITRATE | 18996-35-5 [chemicalbook.com]
- 8. SODIUM DIHYDROGEN CITRATE | 18996-35-5 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Dihydrogen Citrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- To cite this document: BenchChem. [Anhydrous Sodium Dihydrogen Citrate: A Technical Guide to its Physical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8769150#physical-characteristics-of-anhydrous-sodium-dihydrogen-citrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com